Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate
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Description
“Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate” is a chemical compound with the CAS Number: 2172496-82-9. It has a molecular weight of 264.23 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is lithium 5-((tert-butoxycarbonyl)amino)pyridine-2-sulfinate . The InChI code, which represents the structure of the compound, is 1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15;/h4-6H,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 264.23 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
lithium;5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-7-4-5-8(11-6-7)17(14)15;/h4-6H,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXXRWUAKJXJM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CN=C(C=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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